This compound is categorized under organic compounds and is specifically noted for its structural features that include both amino and carbonyl functionalities. It has the CAS number 27963-98-0, which is used for identification in chemical databases.
The synthesis of O,N-Aminomethanylylidene-beta-D-arabinofuranose typically involves several steps that can be adapted based on the desired yield and purity. While specific detailed procedures are not widely documented in the literature, the synthesis generally follows these outlined methods:
The molecular structure of O,N-Aminomethanylylidene-beta-D-arabinofuranose can be analyzed using various spectroscopic techniques:
NC1=N[C@@H]2O[C@H](CO)[C@@H](O)[C@@H]2O1
, indicating its complex cyclic structure involving nitrogen and oxygen atoms.InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
.O,N-Aminomethanylylidene-beta-D-arabinofuranose participates in various chemical reactions typical for compounds containing amine and carbonyl functionalities:
The mechanism of action for O,N-Aminomethanylylidene-beta-D-arabinofuranose largely revolves around its interactions with biological macromolecules:
The physical and chemical properties of O,N-Aminomethanylylidene-beta-D-arabinofuranose are crucial for understanding its behavior in various environments:
O,N-Aminomethanylylidene-beta-D-arabinofuranose has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2